molecular formula C11H9ClO B8662056 5-Chloro-2-hydroxymethylnaphthalene

5-Chloro-2-hydroxymethylnaphthalene

Cat. No.: B8662056
M. Wt: 192.64 g/mol
InChI Key: LEKYJCYFNIYOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydroxymethylnaphthalene is a chlorinated naphthalene derivative featuring a chlorine atom at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position of the naphthalene ring.

  • Applications: Likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or dyes, similar to compounds like Naphthol AS-KB ().

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(5-chloronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9ClO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2

InChI Key

LEKYJCYFNIYOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 5-Chloro-2-hydroxymethylnaphthalene with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound Cl (5), -CH2OH (2) ~192.6 (estimated) High polarity; potential solubility in alcohols; moderate volatility
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide Cl (5), -CONH-aryl, -OH (3) 326.78 Hydrogen-bonding capability; used as a dye intermediate (Naphthol AS-KB)
5′-Chloro-3-hydroxy-2′,4′-dimethoxy-2-naphthanilide Cl (5), -OCH3 (2',4'), -OH (3) 357.79 High molecular weight; low volatility; azo dye coupling component (AS-ITR)
1-Chloro-6-(chloromethyl)naphthalene Cl (1), -CH2Cl (6) 217.09 Lipophilic; reactive chloromethyl group; potential genotoxicity
2-[(5-chloro-2-hydroxyphenyl)(hydroxy)methyl]naphthalene-1,4-dione Cl (5'), -OH (2'), quinone moiety ~330 (estimated) Redox-active quinone structure; possible use in pharmaceuticals or pigments

Key Comparative Findings

Polarity and Solubility
  • The hydroxymethyl group in this compound increases polarity compared to chloromethyl analogs (e.g., 1-Chloro-6-(chloromethyl)naphthalene). This enhances solubility in polar solvents like ethanol or water, reducing environmental persistence.
  • Carboxamide-containing derivatives (e.g., ) exhibit even higher solubility due to hydrogen-bonding capacity, making them suitable for aqueous-phase industrial applications.
Toxicity and Environmental Impact
  • Chlorinated naphthalenes (e.g., 1-Chloro-6-(chloromethyl)naphthalene) are linked to bioaccumulation and hepatotoxicity, as noted in toxicological profiles for methylnaphthalenes ().
  • Hydroxymethyl and methoxy groups (e.g., in ) may reduce acute toxicity by facilitating metabolic detoxification pathways.

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